molecular formula C4H7ClO2 B1360322 (R)-methyl 2-chloropropanoate CAS No. 77287-29-7

(R)-methyl 2-chloropropanoate

Cat. No.: B1360322
CAS No.: 77287-29-7
M. Wt: 122.55 g/mol
InChI Key: JLEJCNOTNLZCHQ-GSVOUGTGSA-N
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Description

®-methyl 2-chloropropanoate is an organic compound with the molecular formula C4H7ClO2. It is a chiral ester derived from 2-chloropropanoic acid. This compound is of interest due to its applications in organic synthesis and its role as an intermediate in the production of various chemicals.

Mechanism of Action

Target of Action

®-Methyl 2-chloropropanoate, also known as Methyl ®-(+)-2-chloropropionate, is a chiral chloro carboxylic acid It’s known that α-halocarboxylic acids and their esters, which include ®-methyl 2-chloropropanoate, are good alkylating agents . Alkylating agents can modify the properties of proteins and other biomolecules, often by adding an alkyl group to them.

Mode of Action

For instance, the reduction of (S)-2-chloropropionic acid with lithium aluminium hydride affords (S)-2-chloropropanol, the simplest chiral chloro-alcohol . This alcohol undergoes cyclization upon treatment with potassium hydroxide, which causes dehydrohalogenation to give the epoxide, ®-propylene oxide .

Biochemical Pathways

It’s known that the compound can be used as a starting material in the synthesis of thiolactic acid, a key intermediate, which is used for the preparation of 2®,5(s)-oxathiolanones by reacting with pivalaldehyde .

Pharmacokinetics

The compound is a colorless liquid and is miscible in water , which could influence its absorption and distribution in biological systems.

Result of Action

It’s known that the compound can be utilized in the synthesis of ®-4,5-dihydro-5-methylpyridazin-3(2h)-one derivative with a pyrazolopyridine ring, a potential phosphodiesterase inhibitor .

Action Environment

It’s known that the compound is a colorless liquid and is miscible in water , which suggests that its action could be influenced by the aqueous environment in which it is dissolved.

Biochemical Analysis

Biochemical Properties

®-methyl 2-chloropropanoate plays a vital role in biochemical reactions, particularly in the synthesis of chiral compounds. It interacts with enzymes such as esterases, which catalyze the hydrolysis of esters into their corresponding acids and alcohols. One notable enzyme is the marine microbial esterase EST12-7, which has been shown to hydrolyze racemic methyl 2-chloropropanoate, producing optically pure ®-methyl 2-chloropropanoate with high enantiomeric excess . This interaction is essential for the production of enantiomerically pure compounds used in various industrial applications.

Cellular Effects

The effects of ®-methyl 2-chloropropanoate on cellular processes are multifaceted. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed that ®-methyl 2-chloropropanoate can affect the activity of certain enzymes involved in metabolic pathways, thereby altering the metabolic flux within cells . Additionally, its impact on gene expression can lead to changes in the production of proteins that are crucial for cell function and survival.

Molecular Mechanism

At the molecular level, ®-methyl 2-chloropropanoate exerts its effects through specific binding interactions with biomolecules. It can act as an inhibitor or activator of enzymes, depending on the context of the biochemical reaction. For example, the binding of ®-methyl 2-chloropropanoate to esterase enzymes can inhibit their activity, preventing the hydrolysis of other ester compounds . This inhibition can lead to an accumulation of ester substrates, thereby influencing various metabolic pathways.

Temporal Effects in Laboratory Settings

The stability and degradation of ®-methyl 2-chloropropanoate in laboratory settings are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its effectiveness . Long-term exposure to ®-methyl 2-chloropropanoate in in vitro and in vivo studies has revealed potential changes in cellular metabolism and gene expression, which can impact cell viability and function.

Dosage Effects in Animal Models

The effects of ®-methyl 2-chloropropanoate vary with different dosages in animal models. At low doses, this compound may have minimal impact on cellular function, while higher doses can lead to significant changes in metabolic pathways and gene expression . Toxic or adverse effects have been observed at high doses, including potential damage to cellular structures and disruption of normal cellular processes. These threshold effects are crucial for determining the safe and effective use of ®-methyl 2-chloropropanoate in various applications.

Metabolic Pathways

®-methyl 2-chloropropanoate is involved in several metabolic pathways, interacting with enzymes and cofactors that facilitate its conversion into other compounds. One key pathway involves its hydrolysis by esterases to produce 2-chloropropanoic acid and methanol . This reaction is essential for the synthesis of various chiral compounds used in pharmaceuticals and agrochemicals. The involvement of ®-methyl 2-chloropropanoate in these pathways can influence metabolic flux and the levels of metabolites within cells.

Transport and Distribution

The transport and distribution of ®-methyl 2-chloropropanoate within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the localization and accumulation of the compound in different cellular compartments . For example, ®-methyl 2-chloropropanoate may be transported into cells via membrane-bound transporters, where it can interact with intracellular enzymes and other biomolecules. The distribution of this compound within tissues can also affect its overall bioavailability and effectiveness.

Subcellular Localization

The subcellular localization of ®-methyl 2-chloropropanoate is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. This localization is crucial for its activity and function within cells . For instance, ®-methyl 2-chloropropanoate may be localized to the cytoplasm, where it can interact with cytoplasmic enzymes, or to the mitochondria, where it can influence mitochondrial metabolism. Understanding the subcellular localization of this compound is essential for elucidating its biochemical and cellular effects.

Preparation Methods

Synthetic Routes and Reaction Conditions: ®-methyl 2-chloropropanoate can be synthesized through the esterification of ®-2-chloropropanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically proceeds under reflux conditions to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the production of ®-methyl 2-chloropropanoate involves the chlorination of propanoic acid to form 2-chloropropanoic acid, followed by esterification with methanol. The process is optimized for high yield and purity, often involving distillation and purification steps to isolate the desired ester.

Chemical Reactions Analysis

Types of Reactions: ®-methyl 2-chloropropanoate undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as hydroxide ions, amines, or thiols.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminium hydride.

    Hydrolysis: The ester can be hydrolyzed to ®-2-chloropropanoic acid and methanol in the presence of a strong acid or base.

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium hydroxide or potassium hydroxide in aqueous or alcoholic solution.

    Reduction: Lithium aluminium hydride in anhydrous ether.

    Hydrolysis: Hydrochloric acid or sodium hydroxide under reflux conditions.

Major Products Formed:

    Nucleophilic Substitution: Depending on the nucleophile, products such as ®-2-hydroxypropanoate, ®-2-aminopropanoate, or ®-2-thiopropanoate can be formed.

    Reduction: ®-2-chloropropanol.

    Hydrolysis: ®-2-chloropropanoic acid and methanol.

Scientific Research Applications

®-methyl 2-chloropropanoate is used in various scientific research applications, including:

    Organic Synthesis: As an intermediate in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals.

    Biological Studies: In the study of enzyme-catalyzed reactions and as a substrate for investigating metabolic pathways.

    Medicinal Chemistry: As a building block for the synthesis of chiral drugs and other bioactive molecules.

    Industrial Applications: In the production of polymers, resins, and other materials where specific chiral properties are required.

Comparison with Similar Compounds

    (S)-methyl 2-chloropropanoate: The enantiomer of ®-methyl 2-chloropropanoate, with similar chemical properties but different biological activities.

    2-chloropropanoic acid: The parent acid from which ®-methyl 2-chloropropanoate is derived.

    Methyl 2-bromopropanoate: A similar ester with a bromine atom instead of chlorine, exhibiting different reactivity due to the nature of the halogen.

Uniqueness: ®-methyl 2-chloropropanoate is unique due to its specific chiral configuration, which imparts distinct reactivity and selectivity in chemical reactions. This makes it valuable in the synthesis of enantiomerically pure compounds and in applications where chirality is crucial.

Properties

IUPAC Name

methyl (2R)-2-chloropropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7ClO2/c1-3(5)4(6)7-2/h3H,1-2H3/t3-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLEJCNOTNLZCHQ-GSVOUGTGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)OC)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C(=O)OC)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901032960
Record name Methyl (R)-2-chloropropionate
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Molecular Weight

122.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

77287-29-7, 73246-45-4
Record name (+)-Methyl 2-chloropropionate
Source CAS Common Chemistry
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 2-chloropropanoate, (R)-
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Methyl (R)-2-chloropropionate
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Record name Methyl (R)-2-chloropropionate
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Record name (-)-Methyl (S)-2-chloropropionate
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Record name METHYL 2-CHLOROPROPANOATE, (R)-
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Q & A

Q1: What is the significance of using thionyl chloride in the synthesis of (R)-methyl 2-chloropropanoate?

A1: The research article highlights the use of thionyl chloride (SOCl2) as a halogen exchange reagent in synthesizing this compound []. Thionyl chloride reacts with the hydroxyl group of the starting material, (R)-methyl lactate, replacing it with a chlorine atom. This reaction, often carried out in the presence of a base like pyridine, is a common method for converting alcohols to alkyl chlorides. The choice of thionyl chloride likely stems from its effectiveness in halogen exchange reactions and its relatively mild reaction conditions.

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